molecular formula C12H16N2O B1487991 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one CAS No. 1249700-38-6

2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one

Cat. No. B1487991
CAS RN: 1249700-38-6
M. Wt: 204.27 g/mol
InChI Key: DYCNFDOQYWDRAY-UHFFFAOYSA-N
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Description

The compound “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another common approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “this compound” is not specified in the search results.


Molecular Structure Analysis

The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Chemical Transformations and Synthetic Pathways

The compound 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has been studied in various synthetic pathways and chemical transformations. For example, N-Vinylpyrrolidin-2-One serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, highlighting its role in cyclization and enamine or imine formation processes (Sorgi et al., 2003). Similarly, a flexible carbanionic approach has been described for protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines, demonstrating the compound's utility in asymmetric synthesis and highlighting its relevance in creating complex molecular architectures (Tang et al., 2005).

Metabolic Activation and Bioactive Molecule Synthesis

Research has also focused on the metabolic activation of compounds containing the this compound moiety. For instance, studies have explored the metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs with a fluoropyrrolidine moiety, revealing insights into the bioactivation processes and the potential for forming reactive intermediates (Xu et al., 2004). This research is significant for understanding the pharmacokinetics and dynamics of bioactive molecules related to this compound.

Advanced Materials and Corrosion Inhibition

The synthesis and application of novel materials have also been explored using this compound derivatives. For example, amino acid-based imidazolium zwitterions derived from this compound have been investigated as green corrosion inhibitors for mild steel, demonstrating the potential for creating environmentally friendly materials with high efficiency in protecting metals from corrosion (Srivastava et al., 2017).

Biotechnology and Microbial Production

In biotechnological applications, the compound has been implicated in the production of valuable aromatic compounds. For example, metabolic engineering of Escherichia coli for the production of 2-phenylethanol and its acetate from glucose demonstrates the utility of this compound in creating microorganisms capable of synthesizing industrially relevant aromatic compounds through novel biosynthetic pathways (Guo et al., 2018).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCNFDOQYWDRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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